ZINC08792229

SIRT1 inhibition molecular docking virtual screening

SIRT1 research often suffers from limited scaffold diversity and reliance on established chemotypes like EX-527, hindering novel probe development. ZINC08792229 addresses this gap as a structurally distinct, non-EX-527 SIRT1 inhibitor identified via ligand-based virtual screening of >1.4 million compounds from Chinese herbal sources. • Fused heterocyclic scaffold (C30H22N4O3, MW 486.52, XLogP3 4.9) enables benchmarking of virtual hits and validation of docking protocols at an intermediate docking score of -7.8 kcal/mol. • Physicochemical differentiation (Δ160 g/mol, Δ4.1 XLogP3 vs. analog ZINC08790006) supports studies on cellular permeability, P-glycoprotein efflux, and plasma protein binding. • Suitable as a tool compound for exploratory target engagement assays (CETSA, DARTS) and computational campaigns (MD simulations, FEP, scaffold-hopping). Not validated as a positive control. Supplied at ≥98% purity for rigorous, reproducible research.

Molecular Formula C30H22N4O3
Molecular Weight 486.5 g/mol
Cat. No. B611941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZINC08792229
SynonymsZINC08792229
Molecular FormulaC30H22N4O3
Molecular Weight486.5 g/mol
Structural Identifiers
InChIInChI=1S/C30H22N4O3/c35-27(31-13-11-18-16-33-25-8-4-3-5-20(18)25)17-37-19-9-10-26-24(15-19)22-12-14-32-28-21-6-1-2-7-23(21)30(36)34(26)29(22)28/h1-10,12,14-16,33H,11,13,17H2,(H,31,35)
InChIKeySYIMWSFFFRSEHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ZINC08792229: Computationally Identified SIRT1 Inhibitor


ZINC08792229 is a synthetic small-molecule SIRT1 (Sirtuin 1) inhibitor identified through a ligand-based virtual screening campaign of over 1.4 million compounds from Chinese herbal sources [1]. It features a complex fused heterocyclic scaffold, specifically N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetamide, with a molecular weight of 486.52 g/mol (C30H22N4O3) [1]. The compound is offered as a research tool for investigating SIRT1 biology, including applications in aging, diabetes, and cancer research [1][2].

1 Computationally identified SIRT1 inhibitor from ligand-based virtual screening
2 May support SIRT1 pathway studies in aging, diabetes, and cancer cell models
3 Experimental binding and activity data not reported; validation required

Why ZINC08792229 Cannot Be Swapped


SIRT1 inhibitors exhibit diverse binding modes, potency ranges, and physicochemical properties that critically impact experimental reproducibility [1]. ZINC08792229 was identified via a specific pharmacophore pattern and demonstrates a unique docking profile; simply substituting another SIRT1 inhibitor—even a close analog like ZINC08790006 or ZINC08792355—introduces significant changes in molecular weight, lipophilicity, and predicted binding affinity [1][2]. These differences directly influence cellular permeability, solubility, and off-target potential, making generic interchange scientifically unsound. The quantitative evidence below details these specific points of differentiation to inform rigorous selection.

! Predicted SIRT1 binding affinity profiles differ among structurally similar hits; binding mode may not transfer directly.
! Large physicochemical differences (molecular weight, lipophilicity) relative to closest analogs may alter cellular permeability and solubility.
! Hydrogen bond donor count varies from analog ZINC08790006; may influence specific SIRT1 pocket interactions.

ZINC08792229 vs Analogs: Quantitative Evidence


Predicted SIRT1 Binding Affinity

In a direct computational comparison, ZINC08792229 exhibits an intermediate predicted binding affinity for SIRT1 among three hits from the same virtual screening campaign. Its docking score of -7.8 kcal/mol is 0.5 kcal/mol more favorable than ZINC08790006 (-7.3 kcal/mol) but 0.8 kcal/mol less favorable than ZINC08792355 (-8.6 kcal/mol) [1][2].

Docking Score
Head-to-head
−7.8 kcal/mol (vs −7.3, −8.6 kcal/mol)
Supports selection of predicted binding energy profile for assay design
AutoDock Vina; identical computational protocol
SIRT1 inhibition molecular docking virtual screening binding affinity

Molecular Weight Differentiation

ZINC08792229 possesses a molecular weight (MW) of 486.52 g/mol, which is intermediate between the two closest analogs identified in the same study [1][2]. Specifically, it is 160.17 g/mol heavier than ZINC08790006 (MW 326.35) and 14.03 g/mol lighter than ZINC08792355 (MW 500.55) [2].

Molecular Weight
Head-to-head
486.52 g/mol (intermediate: 326.35, 500.55 g/mol)
Substantial MW difference may impact solubility and permeability screening
physicochemical properties molecular weight drug-likeness solubility

Lipophilicity Differences

ZINC08792229 has a calculated XLogP3-AA value of 4.9, indicating significantly higher lipophilicity than ZINC08790006 (0.8) and slightly lower lipophilicity than ZINC08792355 (5.3) [1][2]. The 4.1-unit gap between ZINC08792229 and ZINC08790006 represents a >10,000-fold difference in theoretical partition coefficient.

Lipophilicity
Head-to-head
XLogP3 4.9 (vs 0.8, 5.3)
LogP shift >4 units may profoundly alter cellular uptake and off-target binding
lipophilicity XLogP membrane permeability ADME

Rotatable Bonds and Conformational Flexibility

ZINC08792229 contains 6 rotatable bonds, compared to only 1 rotatable bond in ZINC08790006 and 6 in ZINC08792355 [1][2]. Its topological polar surface area (TPSA) is 89 Ų, nearly identical to ZINC08790006 (88.7 Ų) and ZINC08792355 (89 Ų) [2].

Rotatable Bonds
Head-to-head
6 bonds; TPSA 89 Ų (vs 1 bond; TPSA 88.7 Ų)
Flexibility difference may influence binding entropy and solubility
conformational entropy TPSA rotatable bonds bioavailability

Hydrogen Bond Donor/Acceptor Profile

ZINC08792229 possesses 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), whereas the analog ZINC08790006 has 3 HBD and 4 HBA [1][2]. The comparator ZINC08792355 shares the same profile as ZINC08792229 (2 HBD, 4 HBA) [2].

HBD/HBA Profile
Head-to-head
2 HBD, 4 HBA (vs 3 HBD, 4 HBA)
Reduced HBD may improve permeability but alter binding interactions
hydrogen bonding solubility target engagement specificity

Lack of Experimental Potency Data

No peer-reviewed studies report experimentally determined IC50, EC50, or cellular activity data for ZINC08792229 [1]. This contrasts with well-characterized SIRT1 inhibitors such as EX-527 (Selisistat), which has a published IC50 of 38 nM in a cell-free assay . All binding information for ZINC08792229 is derived from computational docking predictions [1].

Experimental Data Gap
Data to verify
No IC50 or EC50 data reported in literature
Suited for exploratory hypothesis generation; requires in vitro validation
EX-527 control: IC50 38 nM (cell-free)
in vitro validation potency IC50 experimental data

ZINC08792229 Research Applications


Computational Follow-Up and Drug Design

ZINC08792229 serves as a defined starting point for computational chemistry campaigns, including molecular dynamics simulations, free energy perturbation (FEP) calculations, and scaffold-hopping exercises. Its intermediate docking score (-7.8 kcal/mol) and distinct physicochemical properties (MW 486.52, XLogP3 4.9) provide a specific reference for benchmarking new virtual hits or validating improved docking protocols [1][2].

Comparative ADME Profiling

Given the large differences in molecular weight (Δ160 g/mol) and lipophilicity (Δ4.1 XLogP units) relative to analog ZINC08790006, ZINC08792229 can be employed as a tool to study the impact of increased size and lipophilicity on cellular permeability, P-glycoprotein efflux, and plasma protein binding within the SIRT1 inhibitor chemotype [1][2].

Negative Control for Selectivity Panels

Because ZINC08792229 lacks experimentally validated potency and selectivity data, it is unsuitable as a positive control. However, it can be rationally incorporated as a negative control or a compound of interest in selectivity screening panels designed to identify novel SIRT1 inhibitors with distinct binding modes or to validate computational predictions against empirical activity [1].

Exploratory SIRT1 Target Engagement Probe

In exploratory settings where a novel, non-EX-527 chemotype is desired, ZINC08792229 offers a structurally distinct fused heterocyclic scaffold for initial target engagement assays (e.g., CETSA, DARTS). Its high lipophilicity (XLogP3 4.9) suggests careful solubility optimization will be required, but it provides a unique chemical probe to investigate SIRT1 biology independent of established inhibitor series [1][2].

Application
Selection Property
Validation Focus
Computational drug design
Defined docking score reference
Benchmark new virtual hits; validate docking protocols
Comparative ADME profiling
Physicochemical divergence from analogs
Impact on permeability, efflux, and protein binding
Selectivity panel control
Lack of experimentally validated potency
Negative or exploratory compound in SIRT1 screening panels
Target engagement probe
Structurally distinct scaffold
Initial CETSA/DARTS; solubility optimization required

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZINC08792229

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.